5-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole
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Description
The compound “5-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole” is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a morpholine ring, and a benzoxazole ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthesis conditions and methods would depend on the specific structure and functional groups present in the target molecule .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a morpholine ring, and a benzoxazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present and the reaction conditions. Pyrrolidine derivatives can undergo a variety of chemical reactions, including ring-opening reactions, substitutions, and additions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a pyrrolidine ring could influence its solubility, stability, and reactivity .Mechanism of Action
Target of Action
The primary target of 5-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole is the coagulation enzyme Factor Xa (FXa) . FXa is a key enzyme in the coagulation cascade that leads to blood clotting. It plays a crucial role in the conversion of prothrombin to thrombin, which then acts to convert fibrinogen into fibrin, leading to blood clot formation .
Mode of Action
The compound interacts with FXa, inhibiting its activity .
Biochemical Pathways
By inhibiting FXa, the compound disrupts the coagulation cascade, preventing the formation of thrombin and, subsequently, fibrin. This results in an anticoagulant effect, reducing the likelihood of blood clot formation .
Pharmacokinetics
The compound is believed to have good oral bioavailability
Result of Action
The primary result of the compound’s action is a reduction in blood clot formation. By inhibiting FXa, it prevents the formation of thrombin and fibrin, key components of blood clots. This can help prevent conditions such as deep vein thrombosis and pulmonary embolism, which are caused by the formation of blood clots .
Future Directions
Properties
IUPAC Name |
[4-(5-chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c17-11-3-4-13-12(9-11)18-16(23-13)20-7-8-22-14(10-20)15(21)19-5-1-2-6-19/h3-4,9,14H,1-2,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAWFJIVYBFNAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)C3=NC4=C(O3)C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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